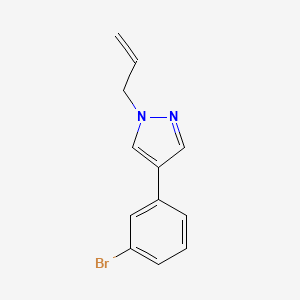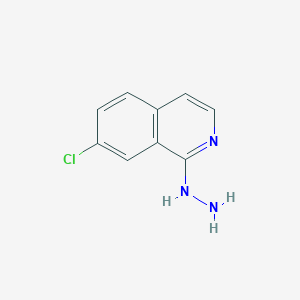
7-Chloro-1-hydrazinylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8ClN3. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position and a hydrazinyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-hydrazinylisoquinoline typically involves the reaction of 7-chloroisoquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized products.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-1-hydrazinylisoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new therapeutic agents targeting various diseases.
Industry: It is utilized in the development of materials with specific properties, such as fluorescence and conductivity
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
7-Chloro-1-methylisoquinoline: Another derivative with potential biological activities.
Uniqueness: 7-Chloro-1-hydrazinylisoquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for developing new materials and therapeutic agents .
Propiedades
Fórmula molecular |
C9H8ClN3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(7-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13) |
Clave InChI |
DQIBJHUUILSLNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=C2NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



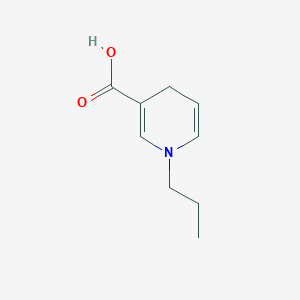
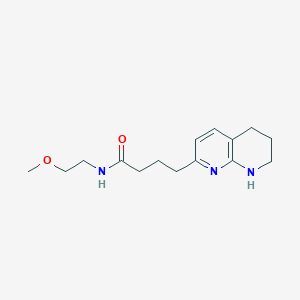
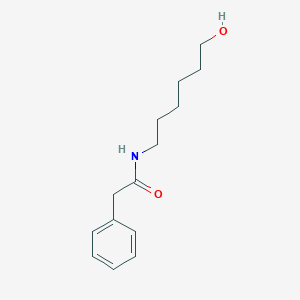


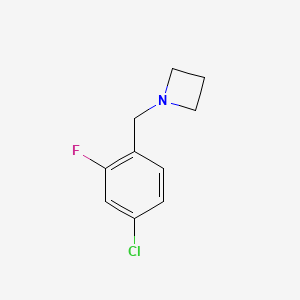

![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
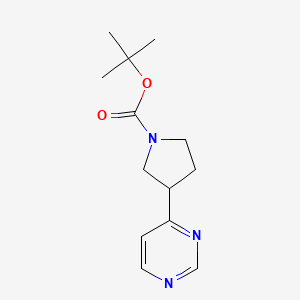
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
